molecular formula C8H15NO B6202726 5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers CAS No. 1513387-14-8

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

Cat. No.: B6202726
CAS No.: 1513387-14-8
M. Wt: 141.2
InChI Key:
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Description

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers, is a compound that consists of a pyrrolidine ring substituted with a cyclobutyl group and a hydroxyl group The presence of diastereomers indicates that the compound has multiple chiral centers, leading to different spatial arrangements of the atoms that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutylpyrrolidin-3-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclobutyl and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods. The hydroxyl group is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of 5-cyclobutylpyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclobutyl ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of a cyclobutyl-substituted pyrrolidine.

Scientific Research Applications

5-cyclobutylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    Pyrrolidin-3-ol: Lacks the cyclobutyl group, resulting in different biological activity and applications.

    Cyclobutylamine: Contains a cyclobutyl group but lacks the pyrrolidine ring, leading to different chemical behavior.

Uniqueness

5-cyclobutylpyrrolidin-3-ol is unique due to the combination of the cyclobutyl and hydroxyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research and industrial applications.

Properties

CAS No.

1513387-14-8

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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